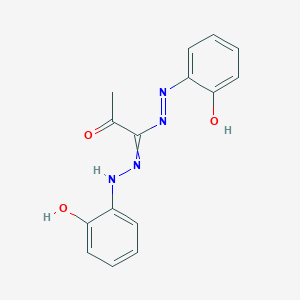
N''-(2-Hydroxyphenyl)-2-oxo-N'-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols or amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the oxo group may produce alcohols .
Applications De Recherche Scientifique
N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N’‘-(2-Hydroxyphenyl)-2-oxo-N’-(6-oxocyclohexa-2,4-dien-1-ylidene)propanehydrazonohydrazide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-N’-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
- N’-[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzenecarbothiohydrazide
- 4,4-Dimethyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,3-oxazolidin-5-one
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
1565-67-9 |
|---|---|
Formule moléculaire |
C15H14N4O3 |
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
N'-(2-hydroxyanilino)-N-(2-hydroxyphenyl)imino-2-oxopropanimidamide |
InChI |
InChI=1S/C15H14N4O3/c1-10(20)15(18-16-11-6-2-4-8-13(11)21)19-17-12-7-3-5-9-14(12)22/h2-9,16,21-22H,1H3 |
Clé InChI |
ZELZKGUHELFROP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NNC1=CC=CC=C1O)N=NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















